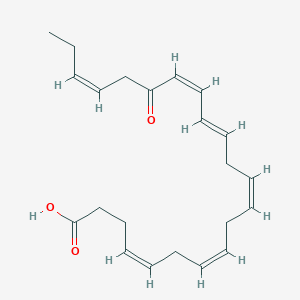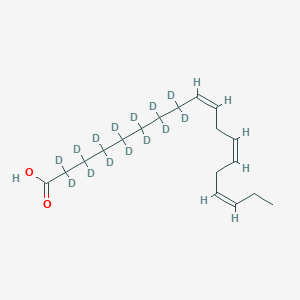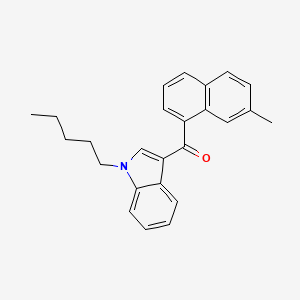
JWH 122 7-metilnaftílico isómero
Descripción general
Descripción
El isómero 7-metilnaftílico de JWH 122 es un cannabinoide sintético que muestra altas afinidades por el receptor cannabinoide central 1 (K_i = 0.69 nM) y el receptor cannabinoide periférico 2 (K_i = 1.2 nM) . Es un isómero posicional de JWH 122, que difiere en la unión del grupo metilo al anillo naftílico en la posición 7 en lugar de la posición 4 . Este compuesto se utiliza principalmente para fines forenses y de investigación .
Aplicaciones Científicas De Investigación
El isómero 7-metilnaftílico de JWH 122 se utiliza en varias aplicaciones de investigación científica, que incluyen:
Safety and Hazards
“Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-” is a synthetic cannabinoid, and like other synthetic cannabinoids, it may have potential for abuse . It’s important to note that substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse .
Mecanismo De Acción
El isómero 7-metilnaftílico de JWH 122 ejerce sus efectos al unirse a los receptores cannabinoides 1 y 2, que forman parte del sistema endocannabinoide . Al unirse, activa estos receptores, lo que lleva a varias respuestas fisiológicas como la modulación de la liberación de neurotransmisores, la percepción del dolor y la función inmunitaria . La alta afinidad del compuesto por estos receptores sugiere una potente actividad agonista .
Análisis Bioquímico
Biochemical Properties
JWH 122 7-methylnaphthyl isomer interacts with cannabinoid receptors, specifically the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain sensation, mood, appetite, and memory. The compound displays high affinities for both CB1 (K_i = 0.69 nM) and CB2 (K_i = 1.2 nM) receptors . The interaction between JWH 122 7-methylnaphthyl isomer and these receptors involves binding to the active site, leading to the activation or inhibition of downstream signaling pathways.
Cellular Effects
JWH 122 7-methylnaphthyl isomer influences various cellular processes by interacting with cannabinoid receptors. Upon binding to CB1 and CB2 receptors, the compound can modulate cell signaling pathways, including the inhibition of adenylate cyclase, activation of mitogen-activated protein kinases (MAPKs), and modulation of ion channels . These interactions can lead to changes in gene expression, cellular metabolism, and overall cell function. For example, the activation of CB1 receptors in neurons can result in the inhibition of neurotransmitter release, affecting synaptic transmission and neuronal communication.
Molecular Mechanism
The molecular mechanism of action of JWH 122 7-methylnaphthyl isomer involves its binding to cannabinoid receptors, leading to conformational changes that activate or inhibit downstream signaling pathways. The compound’s high affinity for CB1 and CB2 receptors allows it to effectively modulate these pathways. Upon binding to the receptors, JWH 122 7-methylnaphthyl isomer can inhibit adenylate cyclase, reducing the production of cyclic AMP (cAMP) and subsequently affecting protein kinase A (PKA) activity . Additionally, the compound can activate MAPKs, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of JWH 122 7-methylnaphthyl isomer can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that synthetic cannabinoids, including JWH 122 7-methylnaphthyl isomer, can have prolonged effects on cell signaling pathways and gene expression . The stability of the compound in various solvents, such as dimethyl sulfoxide (DMSO) and ethanol, also plays a role in its effectiveness and duration of action .
Dosage Effects in Animal Models
The effects of JWH 122 7-methylnaphthyl isomer in animal models can vary depending on the dosage administered. At low doses, the compound may produce mild effects on behavior and physiology, while higher doses can lead to more pronounced effects, including potential toxicity . Studies have shown that synthetic cannabinoids can have dose-dependent effects on various physiological processes, including pain sensation, motor activity, and cognitive function. High doses of JWH 122 7-methylnaphthyl isomer may also result in adverse effects, such as neurotoxicity and organ damage .
Metabolic Pathways
JWH 122 7-methylnaphthyl isomer is metabolized in the body through various enzymatic pathways. The compound undergoes phase I and phase II metabolism, involving enzymes such as cytochrome P450 (CYP) isoforms and UDP-glucuronosyltransferases (UGTs) . These metabolic processes result in the formation of various metabolites, which can be further excreted from the body. The metabolism of JWH 122 7-methylnaphthyl isomer can also affect its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of JWH 122 7-methylnaphthyl isomer within cells and tissues are influenced by its physicochemical properties and interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cells, JWH 122 7-methylnaphthyl isomer can bind to intracellular proteins and accumulate in specific cellular compartments, affecting its localization and activity.
Subcellular Localization
The subcellular localization of JWH 122 7-methylnaphthyl isomer can influence its activity and function. The compound may be directed to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, through targeting signals or post-translational modifications . The localization of JWH 122 7-methylnaphthyl isomer within these compartments can affect its interactions with biomolecules and its overall biological effects.
Métodos De Preparación
La síntesis del isómero 7-metilnaftílico de JWH 122 implica la reacción del ácido 1-pentil-1H-indol-3-carboxílico con 7-metil-1-naftilamina bajo condiciones específicas . La reacción generalmente ocurre en presencia de un agente de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) y un catalizador como 4-dimetilaminopiridina (DMAP) en un solvente orgánico como diclorometano . El producto se purifica luego mediante recristalización o cromatografía .
Análisis De Reacciones Químicas
El isómero 7-metilnaftílico de JWH 122 se somete a varias reacciones químicas, que incluyen:
Comparación Con Compuestos Similares
El isómero 7-metilnaftílico de JWH 122 es similar a otros cannabinoides sintéticos como:
JWH 122: La principal diferencia es la posición del grupo metilo en el anillo naftílico (posición 7 frente a
La singularidad del isómero 7-metilnaftílico de JWH 122 radica en su configuración estructural específica, que influye en su afinidad de unión y actividad en los receptores cannabinoides .
Propiedades
IUPAC Name |
(7-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-3-4-7-15-26-17-23(20-10-5-6-12-24(20)26)25(27)21-11-8-9-19-14-13-18(2)16-22(19)21/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULKGPOKWWKWBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20837618 | |
| Record name | JWH-122 7-Methylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20837618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824960-56-7 | |
| Record name | JWH-122 7-Methylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20837618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


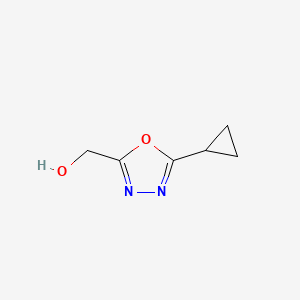

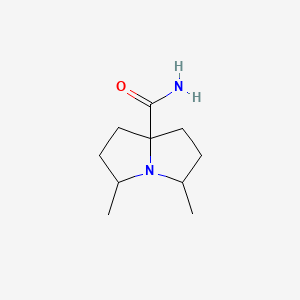
![4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B594019.png)
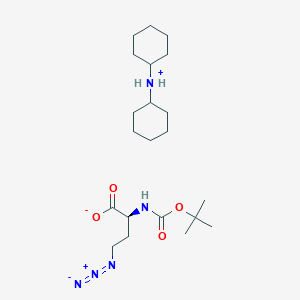
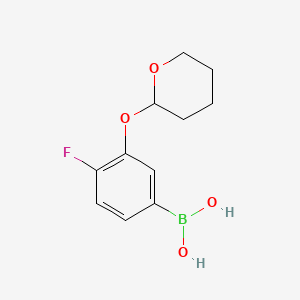
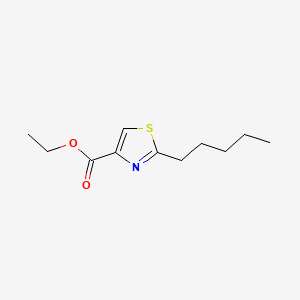
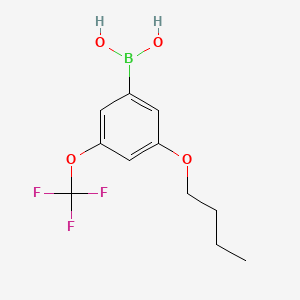
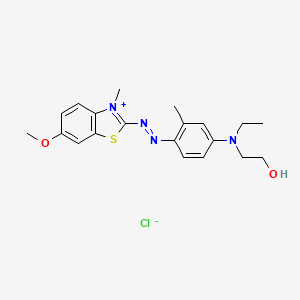

![7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B594031.png)
